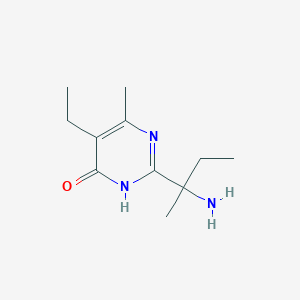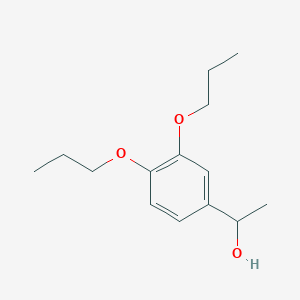
1-(3,4-Dipropoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dipropoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C14H22O3 and a molecular weight of 238.32 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two propoxy groups at the 3 and 4 positions, and an ethan-1-ol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethan-1-ol typically involves the alkylation of 3,4-dihydroxybenzaldehyde with propyl bromide, followed by reduction of the resulting aldehyde to the corresponding alcohol . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the alkylation process. The reduction step can be carried out using sodium borohydride in methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The propoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF.
Major Products:
Oxidation: 1-(3,4-Dipropoxyphenyl)ethanone.
Reduction: 1-(3,4-Dipropoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the substituent used.
Scientific Research Applications
1-(3,4-Dipropoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of propoxy groups.
1-(3,4-Dipropoxyphenyl)ethanone: The ketone analog of 1-(3,4-Dipropoxyphenyl)ethan-1-ol.
Uniqueness: this compound is unique due to the presence of propoxy groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanol |
InChI |
InChI=1S/C14H22O3/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11,15H,4-5,8-9H2,1-3H3 |
InChI Key |
ICMRBCZSCBRLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13249322.png)

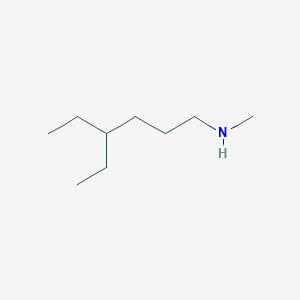
![3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13249342.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetic acid](/img/structure/B13249355.png)
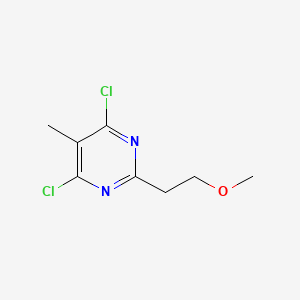
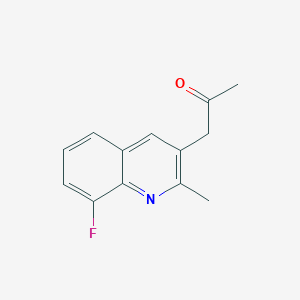
amine](/img/structure/B13249372.png)

![1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B13249385.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13249389.png)
![6,10-Diazaspiro[4.6]undecan-11-one](/img/structure/B13249395.png)
![3-({Bicyclo[2.2.1]heptan-2-yl}amino)-1lambda6-thiolane-1,1-dione](/img/structure/B13249396.png)
